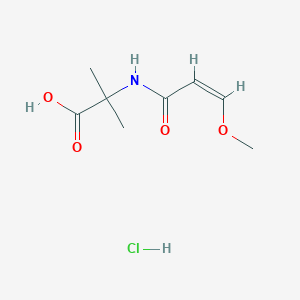
(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride: is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyacrylamido group and a methylpropanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxyacrylic acid and 2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It can be used in the development of bioactive compounds and as a probe to study biological pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. The exact mechanism depends on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
- (E)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
- 2-(3-Methoxyacrylamido)-2-methylpropanoic acid
Uniqueness
The uniqueness of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride lies in its specific (Z)-configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H14ClNO4 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4.ClH/c1-8(2,7(11)12)9-6(10)4-5-13-3;/h4-5H,1-3H3,(H,9,10)(H,11,12);1H/b5-4-; |
InChI Key |
KOHSYBRUTUBQKO-MKWAYWHRSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)/C=C\OC.Cl |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=COC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















